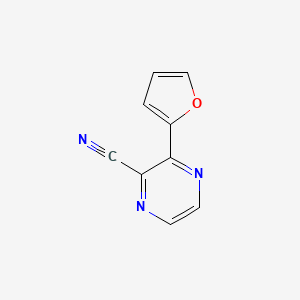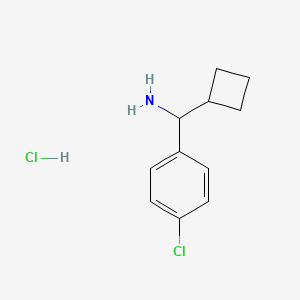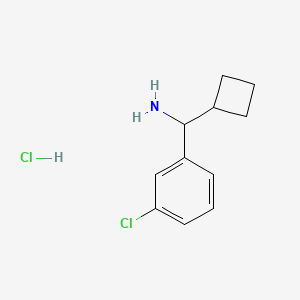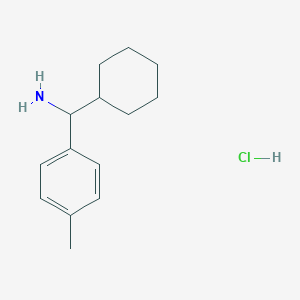
3-(呋喃-2-基)吡嗪-2-腈
描述
3-(Furan-2-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C9H5N3O and its molecular weight is 171.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Furan-2-yl)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-yl)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成中间体
“3-(呋喃-2-基)吡嗪-2-腈” 作为有机化学合成中的中间体。 其独特的结构被用于构建各种有机化合物的复杂分子 .
药物研究
该化合物在药物研究中使用,特别是作为抗结核药物吡嗪酰胺生产中的中间体,吡嗪酰胺是治疗结核病的有效药物 .
材料科学
该化合物的性质在材料科学研究中非常有价值,特别是在合成无金属氮掺杂碳纳米粒子(NCNPs)中,这些纳米粒子在电子学和催化领域具有潜在的应用 .
分析化学
在分析化学中, “3-(呋喃-2-基)吡嗪-2-腈” 可用于开发分析方法,例如 NMR、HPLC、LC-MS 和 UPLC,有助于鉴定和定量物质 .
纳米技术
其在 NCNPs 合成中的作用也延伸到纳米技术,其中这些粒子可用于药物递送系统、传感器或作为纳米机器的一部分 .
化学研究
作用机制
Target of action
For example, some furan derivatives have been found to have anti-inflammatory, antibacterial, and antifungal properties .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. In general, furans and pyrazines can interact with various enzymes and receptors in the body, leading to different biological effects .
Biochemical pathways
Without specific information on “3-(Furan-2-yl)pyrazine-2-carbonitrile”, it’s difficult to say which biochemical pathways it might affect. Many bioactive compounds work by affecting signaling pathways in cells, altering gene expression, or inhibiting specific enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The result of a compound’s action in the body can vary widely depending on the specific compound and its targets. Some compounds may have therapeutic effects, while others may have toxic effects .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect a compound’s stability, solubility, and its ability to reach its target .
生化分析
Biochemical Properties
3-(Furan-2-yl)pyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) . These nanoparticles are used in various applications, including catalysis and drug delivery. The compound interacts with enzymes and proteins involved in the synthesis of NCNPs, facilitating the formation of these nanoparticles. The nature of these interactions involves the coordination of the nitrogen atoms in 3-(Furan-2-yl)pyrazine-2-carbonitrile with metal ions, which helps stabilize the structure of the nanoparticles .
Cellular Effects
3-(Furan-2-yl)pyrazine-2-carbonitrile has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(Furan-2-yl)pyrazine-2-carbonitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the conformation of the enzymes, affecting their activity. Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Furan-2-yl)pyrazine-2-carbonitrile can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 3-(Furan-2-yl)pyrazine-2-carbonitrile can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-(Furan-2-yl)pyrazine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth . At high doses, 3-(Furan-2-yl)pyrazine-2-carbonitrile can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
3-(Furan-2-yl)pyrazine-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of certain metabolites within cells . The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Furan-2-yl)pyrazine-2-carbonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its effects . The distribution of 3-(Furan-2-yl)pyrazine-2-carbonitrile within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Furan-2-yl)pyrazine-2-carbonitrile is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .
属性
IUPAC Name |
3-(furan-2-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZIUKBEBLKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)









